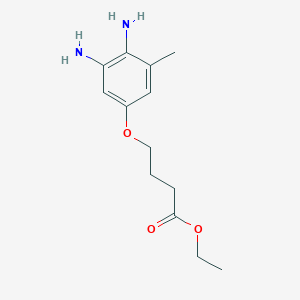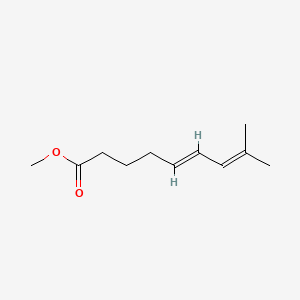![molecular formula C19H22O4 B13856366 (1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Didehydro Gibberellin A9 is a compound belonging to the gibberellin family, which are diterpenoid plant hormones. These hormones play a crucial role in regulating various aspects of plant growth and development, including stem elongation, germination, and flowering . 2,3-Didehydro Gibberellin A9 is specifically obtained by the formal dehydrogenation across the 2,3-position of gibberellin A9 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydro Gibberellin A9 typically involves the dehydrogenation of gibberellin A9. This process can be achieved through various chemical reactions that introduce a double bond between the 2 and 3 positions of the gibberellin A9 molecule .
Industrial Production Methods: While specific industrial production methods for 2,3-Didehydro Gibberellin A9 are not extensively documented, the general approach involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Didehydro Gibberellin A9 can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
2,3-Didehydro Gibberellin A9 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of gibberellins.
Biology: Investigated for its role in plant growth regulation and development.
Industry: Utilized in agricultural practices to enhance crop yield and quality
Mecanismo De Acción
The mechanism of action of 2,3-Didehydro Gibberellin A9 involves its interaction with specific receptors and signaling pathways in plants. It binds to gibberellin receptors, triggering a cascade of molecular events that lead to the activation of transcription factors and subsequent changes in gene expression. This results in various physiological responses, such as stem elongation and seed germination .
Comparación Con Compuestos Similares
- Gibberellin A9
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A1
Comparison: 2,3-Didehydro Gibberellin A9 is unique due to the presence of a double bond between the 2 and 3 positions, which distinguishes it from other gibberellins. This structural difference can influence its biological activity and reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C19H22O4 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14?,17-,18+,19-/m1/s1 |
Clave InChI |
NJHXRWOUQCGQAV-XBKNDEFHSA-N |
SMILES isomérico |
C[C@@]12C=CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O |
SMILES canónico |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)

![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)


![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)





